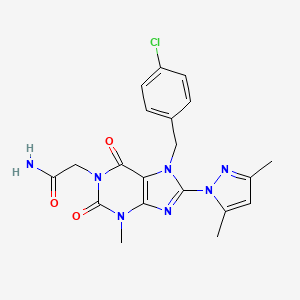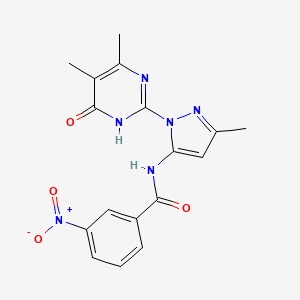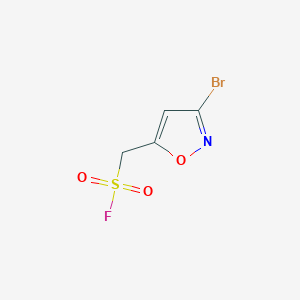
(6-クロロピリダジン-3-イル)シアナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
(6-Chloropyridazin-3-yl)cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of (6-Chloropyridazin-3-yl)cyanamide is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the nervous system, mediating fast synaptic transmission and modulating the release of various neurotransmitters.
Mode of Action
(6-Chloropyridazin-3-yl)cyanamide interacts with its targets, the nAChRs, by binding to them
Biochemical Pathways
Given its interaction with nachrs, it is likely that it influences cholinergic signaling pathways . These pathways play crucial roles in various physiological processes, including memory, learning, and muscle contraction.
Result of Action
Given its interaction with nachrs, it is likely that it can modulate neuronal signaling, potentially influencing various physiological processes such as memory, learning, and muscle contraction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (6-Chloropyridazin-3-yl)cyanamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target, the nAChRs . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridazin-3-yl)cyanamide typically involves the reaction of 6-chloropyridazine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (6-Chloropyridazin-3-yl)cyanamide are not widely documented, the compound is generally produced on a smaller scale for research purposes. The production process involves standard organic synthesis techniques, including purification and characterization using methods such as NMR, HPLC, and LC-MS .
化学反応の分析
Types of Reactions
(6-Chloropyridazin-3-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The cyanamide group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (6-Chloropyridazin-3-yl)cyanamide include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Electrophiles: For addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while addition reactions can produce different cyanamide adducts .
類似化合物との比較
Similar Compounds
- (6-Bromopyridazin-3-yl)cyanamide
- (6-Fluoropyridazin-3-yl)cyanamide
- (6-Methylpyridazin-3-yl)cyanamide
Uniqueness
(6-Chloropyridazin-3-yl)cyanamide is unique due to the presence of the chlorine atom in the pyridazine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and chemical synthesis .
特性
IUPAC Name |
(6-chloropyridazin-3-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-5(8-3-7)10-9-4/h1-2H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMNODZOFMYRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2532377.png)
![N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2532379.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2532383.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2532389.png)



![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)
![N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2532396.png)


![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)
